N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety linked to a substituted quinoline scaffold via an acetamide bridge.
Synthetically, analogous compounds are prepared via coupling reactions using reagents like HCTU or HATU in polar aprotic solvents (e.g., DMF), often followed by purification via column chromatography or preparative HPLC .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-21(23-16-5-6-17-19(12-16)30-14-29-17)13-28-18-3-1-2-15-4-7-20(24-22(15)18)25-8-10-27-11-9-25/h1-7,12H,8-11,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRSZOABFPNBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Quinoline Derivative Synthesis: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Morpholino Group Introduction: The morpholino group is typically introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline derivative is replaced by the morpholino group.
Final Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the morpholinoquinoline derivative using an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents like sodium borohydride.
Substitution: The morpholino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Involvement: Interacting with key signaling pathways such as the MAPK/ERK or PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency: The target compound’s morpholinoquinolinyl group may pose synthetic challenges, as morpholino-containing analogs (e.g., ) exhibit low yields (7–25%) compared to simpler derivatives like D15 (21.7%) or Compound 28 (84%) .
Structural Complexity and Bioactivity: Quinoline-morpholine hybrids (target compound) may offer improved pharmacokinetics over simpler arylacetamides (e.g., D14-D16) due to enhanced solubility and binding affinity . Compound 28’s 84% yield and IDO1 inhibition highlight the therapeutic promise of benzodioxole-acetamides with heterocyclic substituents .
Physical Properties :
- Melting points for solid analogs (e.g., D14: 208.9–211.3°C) suggest thermal stability, while oily derivatives (e.g., 5b) may prioritize solubility .
Substituent Effects: Electron-donating groups (e.g., 4-methoxy in 4p) or bulky moieties (e.g., morpholinoethyl in ) influence reactivity and purification, as seen in varied Rf values and yields .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C₁₇H₁₈N₂O₃
- Molecular Weight: 302.34 g/mol
- CAS Number: Not explicitly available in the search results but can be derived from the components.
The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, and a morpholinoquinoline group that enhances its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with morpholinoquinoline compounds through acetamide formation. Precise methods can vary, but they generally follow standard organic synthesis protocols involving condensation reactions.
Anticancer Activity
Research indicates that compounds containing benzo[d][1,3]dioxole moieties exhibit significant anticancer properties. For instance:
-
Cytotoxicity Studies: A study assessed various derivatives for their cytotoxic effects on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). Compounds with similar structures showed IC₅₀ values significantly lower than standard drugs like doxorubicin, indicating strong antiproliferative effects .
Compound IC₅₀ (µM) HepG2 IC₅₀ (µM) HCT116 IC₅₀ (µM) MCF7 Compound A 2.38 1.54 4.52 Doxorubicin 7.46 8.29 4.56 - Mechanisms of Action: The anticancer mechanisms include:
Study on Anticancer Activity
A comprehensive study synthesized various benzo[d][1,3]dioxole derivatives and evaluated their effects on cancer cell lines. The findings highlighted that many derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells while showing minimal toxicity to normal cells .
Study on Enzyme Inhibition
Another study focused on the anti-diabetic potential of similar compounds, demonstrating significant enzyme inhibition and favorable biochemical outcomes in animal models treated with these compounds compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
